molecular formula C10H19NO3 B1479179 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid CAS No. 2098132-15-9

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Cat. No.: B1479179
CAS No.: 2098132-15-9
M. Wt: 201.26 g/mol
InChI Key: HMMIRNLBVNLRDJ-UHFFFAOYSA-N
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Description

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (CAS 2098132-15-9) is a synthetic organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is characterized by a piperidine ring substituted with an ethyl group and a hydroxyl group, a structural motif common in medicinal chemistry . The compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. Piperidine derivatives similar to this compound are frequently investigated for their potential as biochemical probes and for their interactions with enzymes and receptors . Specifically, related compounds have been studied for their role as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in metabolic disease research such as for type 2 diabetes management . The calculated physicochemical properties include a pKa of 3.83 and an XLogP3 of -1.9, indicating its hydrophilic nature . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-8-7-11(5-3-9(8)12)6-4-10(13)14/h8-9,12H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMIRNLBVNLRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid typically involves the reaction of 3-ethyl-4-hydroxypiperidine with appropriate acylating agents. The common synthetic route includes:

  • Reagents : 3-Ethyl-4-hydroxypiperidine, acylating agents (e.g., propanoic acid derivatives).
  • Conditions : The reaction is usually carried out under anhydrous conditions with the presence of a base to facilitate the acylation process.

The biological activity of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid is primarily attributed to its interaction with various molecular targets. The hydroxyl group and piperidine ring are crucial for binding to specific receptors or enzymes, potentially modulating their activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that derivatives of piperidine compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting anti-inflammatory effects .
  • Neuroprotective Effects : Compounds similar to 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid have been evaluated for neuroprotective properties, indicating potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NO production in RAW 264.7 cells
NeuroprotectionProtection against oxidative stress
AntimicrobialPotential activity against bacterial strains

Study on Anti-inflammatory Effects

A study published in Chemistry Letters investigated the anti-inflammatory effects of similar piperidine derivatives. It was found that these compounds significantly inhibited the production of nitric oxide in LPS-stimulated macrophages, showcasing their potential as therapeutic agents for inflammatory diseases .

Neuroprotective Research

Another significant study highlighted the neuroprotective effects of compounds related to 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid. The research demonstrated that these compounds could reduce neuronal cell death in models of oxidative stress, suggesting their utility in treating conditions such as Alzheimer's disease .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that compounds similar to 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid may exhibit properties beneficial for treating neurodegenerative diseases. For instance, related piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly in the context of conditions like Alzheimer's disease and Parkinson's disease. The compound's structure suggests it could interact with various receptors involved in neuroprotection and cognitive enhancement.

Case Studies

  • Neurodegenerative Disease Treatment : A study highlighted the efficacy of piperidine derivatives in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease. The mechanism involved modulation of G protein-coupled receptors (GPCRs), which play a critical role in neuronal signaling pathways .
  • Pain Management : Another investigation focused on the analgesic properties of similar compounds, demonstrating their effectiveness in reducing pain through modulation of opioid receptors and other pain pathways .

Intermediate in Drug Synthesis

3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow it to be modified into more complex molecules that can target specific biological pathways.

Synthesis Pathways

The synthesis of this compound can involve several chemical reactions including:

  • Alkylation : Introducing ethyl groups to enhance lipophilicity.
  • Hydroxylation : Modifying the piperidine ring to improve receptor binding affinity.

Potential Drug Formulations

Given its structural characteristics, 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid can be formulated into various dosage forms such as:

  • Oral tablets or capsules for systemic effects.
  • Injectable formulations for rapid action in acute conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Propanoic Acid Derivatives

The synthesis and properties of piperidine-linked propanoic acids are highlighted in and , which describe 3-(4-piperidyl)propanoic acid derivatives. Key differences include:

  • Substituents: The target compound features 3-ethyl and 4-hydroxyl groups on the piperidine ring, while analogs in use tert-butoxycarbonyl (Boc) protecting groups.
  • Synthetic Yields: Ethyl 3-[1-(tert-butoxycarbonyl)-4-piperidyl]propanoate was synthesized in 97% yield, indicating efficient protection strategies for piperidine nitrogen. The target compound’s synthesis would likely require deprotection steps, similar to the HCl-mediated removal of Boc groups described in .

Bioactive Propanoic Acid Derivatives

Antimicrobial Chlorinated Phenylpropanoic Acids ( )

Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) from marine Streptomyces exhibited selective antimicrobial activity against E. coli and S. aureus. Key comparisons:

  • Substituent Effects : Chlorine atoms enhance lipophilicity and membrane penetration, while the hydroxyl group in the target compound may favor solubility but reduce microbial uptake.
  • Activity : Chlorinated analogs showed MIC values <10 µg/mL for bacteria, whereas hydroxylated piperidine derivatives (e.g., ) demonstrated antifungal activity, suggesting substituent-dependent selectivity .
Hydroxylated Propanoic Acid Derivatives ( )

3-Hydroxypropanoic acid and 3-(4-hydroxyphenyl)propanoic acid derivatives displayed potent antibacterial and antifungal activity. The target compound’s 4-hydroxypiperidine moiety may similarly engage in hydrogen bonding with microbial targets, though steric effects from the ethyl group could modulate potency .

Table 2: Bioactivity Comparison of Propanoic Acid Derivatives
Compound Substituents Key Activity Organisms Affected Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Cl, OH on phenyl Antimicrobial E. coli, S. aureus
3-(4-Hydroxyphenyl)propanoic acid OH on phenyl Antifungal Candida albicans
Target compound OH, ethyl on piperidine Predicted: Antimicrobial Not reported N/A

Physicochemical and Functional Comparisons

Esters and Volatility (-7)

3-(Methylthio)propanoic acid esters (e.g., methyl and ethyl esters) are volatile flavor compounds in pineapples, with odor thresholds as low as 7 µg·kg⁻¹ ( ).

Solubility and Stability
  • The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like chlorinated phenylpropanoic acids.
  • Stability may be influenced by the ethyl group, which could sterically protect the hydroxyl group from oxidation .

Preparation Methods

Direct Acylation Method

Step Reagents & Conditions Description
1 3-Ethyl-4-hydroxypiperidine Starting amine substrate
2 Propanoyl chloride or propionic anhydride Acylating agent
3 Base (e.g., triethylamine) To neutralize HCl byproduct
4 Anhydrous solvent (e.g., dichloromethane) Prevents hydrolysis of acylating agent
5 Temperature: 0–25 °C Controlled to avoid side reactions
6 Reaction time: 2–6 hours Ensures completion of acylation

This method yields the target compound by nucleophilic substitution at the acyl chloride carbonyl carbon, forming an amide intermediate that can be hydrolyzed or directly converted to the acid form depending on the reagent used.

Industrial Continuous Flow Synthesis

Industrial-scale synthesis often employs continuous flow reactors for enhanced control over reaction parameters such as temperature, pressure, and reactant stoichiometry. This approach improves yield, reproducibility, and safety.

Parameter Typical Industrial Setting
Reactor Type Continuous flow microreactor
Temperature Range 20–40 °C
Pressure Atmospheric to slight overpressure
Reactant Concentration Optimized for maximum throughput
Monitoring Inline spectroscopic methods (e.g., IR, UV)

The continuous flow method allows for precise control of the acylation process, minimizing byproducts and facilitating scale-up.

Reaction Mechanism and Chemical Transformations

The key step involves nucleophilic attack by the piperidine nitrogen on the acylating agent, forming an amide intermediate. The hydroxyl group at the 4-position remains intact, providing opportunities for further functionalization.

Reaction Type Reagents/Conditions Outcome/Products
Acylation Propanoyl chloride + base Formation of 3-(3-ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Oxidation Potassium permanganate Possible oxidation of hydroxyl to ketone
Reduction Sodium borohydride Reduction of carbonyl groups if present
Substitution Alkyl halides + strong base Modification of ethyl or hydroxyl groups

These transformations allow derivatization to tailor the compound's properties for specific applications.

Research Findings and Applications

Studies indicate that 3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid and its derivatives have potential therapeutic applications, including anti-inflammatory and analgesic effects. The compound also serves as an intermediate in synthesizing complex heterocycles and bioactive molecules.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Direct Acylation 3-Ethyl-4-hydroxypiperidine + propanoyl chloride + base in anhydrous solvent Straightforward, high yield Requires strict moisture control
Continuous Flow Synthesis Automated reactors with precise control of temperature and flow rates Scalable, reproducible, efficient Requires specialized equipment
Post-synthetic Modifications Oxidation, reduction, substitution reactions Versatile functionalization Additional steps increase complexity

Notes on Purity and Characterization

Purification typically involves extraction, crystallization, or chromatography to isolate the pure acid. Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the piperidine ring and substitution pattern.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy for functional group identification.
  • Elemental analysis for purity assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Reactant of Route 2
3-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

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